molecular formula C15H18N4OS2 B2851653 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide CAS No. 2034519-05-4

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide

Cat. No. B2851653
M. Wt: 334.46
InChI Key: OPPXYRMAKPSCBZ-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-arrhythmic Activity : Compounds with structural features similar to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide have been synthesized and evaluated for their anti-arrhythmic activity. These studies highlight the potential therapeutic applications of such compounds in the treatment of arrhythmias. The synthesis processes often involve the reaction of thiosemicarbazide with hydrazonoyl chlorides to yield 1,3-thiazole derivatives, which exhibit significant anti-arrhythmic properties (Abdel‐Aziz, et al., 2009).

  • Anticancer Evaluation : Another area of interest is the synthesis of thiadiazole benzamide derivatives for anticancer evaluation. These compounds, including N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, have been synthesized using microwave-assisted methods and evaluated for their in vitro anticancer activity against various human cancer cell lines. Some synthesized compounds demonstrated promising anticancer activity, indicating their potential as therapeutic agents (Tiwari, et al., 2017).

  • Antimicrobial Activity : The synthesis of novel heterocyclic compounds incorporating thiadiazole moieties has also been explored for their potential antimicrobial activity. These studies aim to develop new antimicrobial agents capable of addressing the growing issue of antimicrobial resistance. Some compounds have shown efficacy against a range of microbial strains, suggesting their utility in combating infectious diseases (Anuse, et al., 2019).

properties

IUPAC Name

3-methylsulfanyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS2/c1-21-13-4-2-3-11(9-13)15(20)17-12-5-7-19(8-6-12)14-10-16-22-18-14/h2-4,9-10,12H,5-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPXYRMAKPSCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide

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